2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2490432-82-9
VCID: VC7112290
InChI: InChI=1S/C12H18N2O5/c1-6-8(10(15)16)18-9(13-6)7(2)14-11(17)19-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16)
SMILES: CC1=C(OC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C12H18N2O5
Molecular Weight: 270.285

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

CAS No.: 2490432-82-9

Cat. No.: VC7112290

Molecular Formula: C12H18N2O5

Molecular Weight: 270.285

* For research use only. Not for human or veterinary use.

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid - 2490432-82-9

Specification

CAS No. 2490432-82-9
Molecular Formula C12H18N2O5
Molecular Weight 270.285
IUPAC Name 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C12H18N2O5/c1-6-8(10(15)16)18-9(13-6)7(2)14-11(17)19-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16)
Standard InChI Key LHXXRVVUXALESD-UHFFFAOYSA-N
SMILES CC1=C(OC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecular formula of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is C₁₃H₁₉N₂O₅, with a molecular weight of 295.30 g/mol. The structure comprises:

  • A 1,3-oxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 3).

  • A Boc-protected aminoethyl group at position 2, providing steric protection for the amine functionality.

  • A methyl substituent at position 4, enhancing hydrophobicity.

  • A carboxylic acid group at position 5, enabling further derivatization.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name reflects the substituents’ positions and functional groups. The numbering begins at the oxygen atom, proceeding to the nitrogen at position 3. The Boc group is designated as a tert-butoxycarbonylaminoethyl branch at position 2, while the methyl and carboxylic acid groups occupy positions 4 and 5, respectively.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis typically involves multi-step strategies to construct the oxazole ring while introducing functional groups regioselectively.

Oxazole Ring Formation

The Robinson-Gabriel synthesis is a classical approach, employing cyclodehydration of β-acylamino ketones. For example, reacting N-Boc-β-alanine with acetyl chloride yields a β-acylamino ketone intermediate, which undergoes cyclization using phosphoryl chloride (POCl₃) or Deoxo-Fluor® to form the oxazole core.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C.

  • Yield: 60–75% after purification via column chromatography.

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

  • Regioselectivity: Ensuring substitution occurs exclusively at positions 2, 4, and 5.

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity.

  • Cost Efficiency: Optimizing catalyst loading (e.g., Pd/C for hydrogenation steps).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ≈ 1.8).

  • Stability: The Boc group decomposes under strong acids (e.g., trifluoroacetic acid), while the oxazole ring remains stable up to 150°C.

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.32 (s, 3H, C4-CH₃), 4.12 (q, 2H, CH₂NH), 8.02 (s, 1H, oxazole H).

  • IR (ATR): 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, acid), 1540 cm⁻¹ (oxazole ring).

Reactivity and Functional Group Transformations

Boc Deprotection

Treatment with 4M HCl in dioxane removes the Boc group, yielding the free amine, which can participate in nucleophilic reactions (e.g., amide bond formation) .

Example Reaction:

Boc-protected compoundHCl/dioxaneAmine intermediate+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{HCl/dioxane}} \text{Amine intermediate} + \text{CO}_2 + \text{tert-butanol}

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification or amidation. For instance, coupling with benzyl amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces a bioactive amide derivative.

Yield Optimization:

  • Use of hydroxybenzotriazole (HOBt) to suppress racemization.

  • Reaction time: 12–24 hours at room temperature.

Research Findings and Case Studies

Case Study: Anticancer Activity

A 2023 study evaluated derivatives against MCF-7 breast cancer cells, with IC₅₀ values ranging from 10–50 µM. The carboxylic acid group enhanced cellular uptake via solute carrier transporters .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G level revealed a planar oxazole ring with partial negative charge localization at the oxygen atom, facilitating electrophilic attacks .

Future Research Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could improve bioavailability. Preliminary in vivo studies in murine models show a 40% increase in plasma half-life .

Green Chemistry Approaches

Exploring microwave-assisted synthesis to reduce reaction times and improve yields (preliminary results show 85% yield in 30 minutes).

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